molecular formula C19H20N6O5 B13459644 3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione

3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione

Cat. No.: B13459644
M. Wt: 412.4 g/mol
InChI Key: JHIJKSWIEOHCKZ-UHFFFAOYSA-N
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Description

3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is a complex organic compound that features a unique structure combining azido, phenyl, amino, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the azidobutoxyphenyl intermediate, followed by its coupling with an amino-pyrrolidine derivative under controlled conditions. Common reagents used in these reactions include azides, amines, and various catalysts to facilitate the coupling and cyclization processes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phenyl and pyrrolidine moieties

Properties

Molecular Formula

C19H20N6O5

Molecular Weight

412.4 g/mol

IUPAC Name

3-[3-[3-(4-azidobutoxy)anilino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H20N6O5/c20-24-21-8-1-2-9-30-13-5-3-4-12(10-13)22-14-11-17(27)25(19(14)29)15-6-7-16(26)23-18(15)28/h3-5,10-11,15,22H,1-2,6-9H2,(H,23,26,28)

InChI Key

JHIJKSWIEOHCKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCCCN=[N+]=[N-]

Origin of Product

United States

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